molecular formula C17H21N3OS B12601058 3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide CAS No. 630119-70-9

3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide

Cat. No.: B12601058
CAS No.: 630119-70-9
M. Wt: 315.4 g/mol
InChI Key: ATPINSKUJGBMGW-UHFFFAOYSA-N
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Description

3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,3-thiazol-2-yl)piperidine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The piperidine ring may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .

Properties

CAS No.

630119-70-9

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

3-methyl-N-[[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]benzamide

InChI

InChI=1S/C17H21N3OS/c1-13-3-2-4-15(11-13)16(21)19-12-20-8-5-14(6-9-20)17-18-7-10-22-17/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,19,21)

InChI Key

ATPINSKUJGBMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=NC=CS3

Origin of Product

United States

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